molecular formula C7H5N3O3 B3224886 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1241828-07-8

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B3224886
CAS No.: 1241828-07-8
M. Wt: 179.13 g/mol
InChI Key: DXENZHFWUUZBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Related compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-met kinase , suggesting potential kinase inhibition activity.

Mode of Action

It’s worth noting that related compounds have shown to inhibit synaptosomal uptake of 5-hydroxytryptamine , which suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have shown antiviral and antimicrobial activities , suggesting that this compound might affect pathways related to these biological processes.

Result of Action

Related compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyridine with carboxylic acid derivatives in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazolopyridine oxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.

    1,2,4-Triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring, offering different biological activities.

    1,2,4-Triazolo[4,3-a]pyridine-3-carboxylic acid: Differing in the position of the carboxylic acid group.

Uniqueness

3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXENZHFWUUZBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241828-07-8
Record name 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.